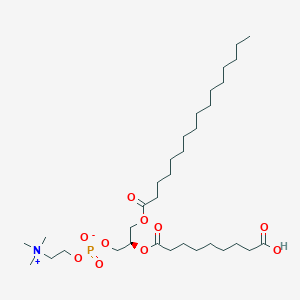

PAz-PC

Description

Properties

IUPAC Name |

[(2R)-2-(8-carboxyoctanoyloxy)-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H64NO10P/c1-5-6-7-8-9-10-11-12-13-14-15-18-21-24-32(37)41-28-30(29-43-45(39,40)42-27-26-34(2,3)4)44-33(38)25-22-19-16-17-20-23-31(35)36/h30H,5-29H2,1-4H3,(H-,35,36,39,40)/t30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHQQYDSARXURNG-SSEXGKCCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H64NO10P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20922533 | |

| Record name | 2-[(8-Carboxyoctanoyl)oxy]-3-(hexadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20922533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

665.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117746-89-1 | |

| Record name | 2-[(8-Carboxyoctanoyl)oxy]-3-(hexadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20922533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

PAz-PC: A Technical Guide to the Core Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAz-PC) is an oxidized phosphatidylcholine (oxPC) that emerges from the oxidative modification of membrane phospholipids. As a key component of oxidized low-density lipoprotein (oxLDL), this compound is implicated in a variety of pathophysiological processes, particularly those involving inflammation and immune responses. This technical guide provides an in-depth exploration of the core mechanisms of action attributed to this compound and structurally similar oxidized phospholipids. Drawing upon the current body of scientific literature, this document details the engagement of this compound with key signaling pathways, including the activation of the NLRP3 inflammasome, modulation of Toll-like receptor 4 (TLR4) signaling, and its role as a peroxisome proliferator-activated receptor-gamma (PPARγ) agonist.

This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the molecular interactions of this compound. Detailed experimental protocols are provided to facilitate further investigation into its biological functions, and signaling pathways are visualized through diagrams to aid in conceptual understanding.

Note on Data Specificity: While this compound is a specific molecular entity, much of the detailed mechanistic and quantitative research in the field of oxidized phospholipids has been conducted using closely related molecules such as 1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (POVPC), 1-palmitoyl-2-glutaroyl-sn-glycero-3-phosphocholine (PGPC), or complex mixtures of oxidized 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (OxPAPC). The mechanisms and experimental data presented in this guide are largely based on studies of these related compounds and are the currently accepted models for how oxidized phospholipids with truncated sn-2 acyl chains, like this compound, are understood to function.

Core Mechanisms of Action

This compound and related oxPCs are recognized as damage-associated molecular patterns (DAMPs) by the innate immune system, leading to a cascade of cellular responses. The three primary mechanisms of action are detailed below.

Activation of the NLRP3 Inflammasome

Oxidized phospholipids are potent activators of the NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome in macrophages.[1] This multi-protein complex is a critical component of the innate immune system, responsible for the maturation and secretion of pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18.

The activation of the NLRP3 inflammasome by oxPCs such as POVPC is a multi-step process. It is understood to be mediated by mitochondrial reactive oxygen species (ROS) that arise from intracellular calcium signaling and mitochondrial destabilization.[1] Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), which in turn recruits and activates pro-caspase-1. Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secretable forms.

References

An In-depth Technical Guide to the Synthesis of Photoactivatable Clickable Lipids

For Researchers, Scientists, and Drug Development Professionals

The study of lipid biology has been revolutionized by the development of chemical tools that allow for the precise investigation of lipid trafficking, metabolism, and interactions in living systems. Among these tools, photoactivatable and clickable lipids have emerged as powerful probes that offer spatiotemporal control and bioorthogonal ligation capabilities. This technical guide provides a comprehensive overview of the synthesis, application, and quantitative data associated with these advanced lipid analogs.

Introduction to Photoactivatable Clickable Lipids

Photoactivatable clickable lipids are synthetic lipid analogs engineered with two key functionalities: a photoactivatable group and a bioorthogonal "clickable" handle.

-

Photoactivatable Group: This moiety remains inert until activated by a specific wavelength of light (typically UV or near-UV). Upon activation, it forms a highly reactive species, such as a carbene or nitrene, which can covalently crosslink with nearby molecules, including proteins and other lipids.[1][2][3] Common photoactivatable groups include diazirines, azides, and benzophenones.[2][4]

-

Clickable Handle: This is a bioorthogonal functional group, typically a terminal alkyne or an azide, that does not react with endogenous functional groups within a biological system. It allows for the specific and efficient attachment of reporter tags (e.g., fluorophores, biotin) via "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

This dual functionality enables researchers to "freeze" transient molecular interactions with a flash of light and then enrich and identify the crosslinked species for downstream analysis, such as mass spectrometry-based proteomics.

Synthetic Strategies and Key Classes

The synthesis of photoactivatable clickable lipids generally involves multi-step organic synthesis to incorporate both the photoactivatable group and the clickable handle onto a lipid scaffold. The choice of synthetic route depends on the desired lipid class (e.g., fatty acid, phospholipid, sphingolipid), the type of photoactivatable group, and the position of the modifications.

Diazirine-Containing Clickable Lipids

Diazirines are small, highly efficient photo-crosslinkers that generate reactive carbenes upon UV irradiation. They are often preferred due to their small size, which minimizes perturbation to the lipid structure and function.

A common strategy involves the synthesis of a fatty acid containing a diazirine moiety, which can then be incorporated into more complex lipids. For example, a diazirine-modified fatty acid can be prepared from a corresponding keto acid.

Experimental Protocol: Synthesis of a Diazirine-Containing Palmitic Acid Alkyne (PA-DA) Probe

This protocol is adapted from methodologies described in the literature for creating bifunctional fatty acid probes.

-

Step 1: Synthesis of the Diazirine Moiety: A ketone precursor of the fatty acid is converted to a diaziridine through reaction with ammonia and an aminating agent (e.g., hydroxylamine-O-sulfonic acid). The diaziridine is then oxidized (e.g., using iodine or silver oxide) to form the diazirine.

-

Step 2: Introduction of the Clickable Handle: An alkyne group is introduced at the terminus of the fatty acid chain using standard alkyne synthesis methods.

-

Step 3: Purification: The final product is purified using column chromatography or high-performance liquid chromatography (HPLC).

All steps involving the diazirine-containing compounds should be performed under red light to prevent premature photoactivation.

Diazirine-conjugated phospholipids can be synthesized from a lysophospholipid precursor and a fatty acid functionalized with a diazirine group.

Experimental Protocol: Synthesis of a Diazirine-Conjugated Phosphatidylcholine (PC)

-

Step 1: Synthesis of the Diazirine-Containing Fatty Acid: Prepare the diazirine-containing fatty acid as described above.

-

Step 2: Coupling Reaction: The diazirine-containing fatty acid is coupled to a lysophosphatidylcholine (Lyso-PC) precursor using a suitable coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

-

Step 3: Purification: The resulting diazirine-conjugated PC is purified by column chromatography.

Synthesis of a diazirine-conjugated phospholipid from a keto acid precursor.

Azobenzene-Containing Clickable Lipids

Azobenzene moieties are photoswitchable, reversibly isomerizing between a straight trans form and a bent cis form upon irradiation with different wavelengths of light (e.g., UV-A for trans to cis and blue light for cis to trans). This property allows for dynamic control over lipid conformation and its metabolic processing.

These analogs often contain an azobenzene group within the N-acyl chain and a terminal alkyne for click chemistry.

Experimental Protocol: General Synthesis of caCer

A detailed synthesis is described by Kol et al. (2019). The general steps include:

-

Step 1: Synthesis of the Azobenzene-Containing Fatty Acid: This involves multi-step synthesis to create a fatty acid with an embedded azobenzene unit and a terminal alkyne.

-

Step 2: Coupling to Sphingosine Backbone: The synthesized fatty acid is then coupled to a protected sphingosine base.

-

Step 3: Deprotection: Removal of protecting groups yields the final clickable and photoswitchable ceramide.

General synthetic route for clickable and photoswitchable ceramides (caCer).

Nitrobenzyl-Caged Clickable Lipids

Ortho-nitrobenzyl (ONB) groups are photocleavable, meaning that upon UV irradiation, the "cage" is removed, releasing the active lipid. This allows for the controlled release of signaling lipids at specific times and locations within a cell.

A reported synthesis involves a lipid backbone with a dibenzocyclooctyne (DBCO) group for click chemistry, linked via a photocleavable 2-nitrobenzyl moiety at the headgroup.

Experimental Protocol: General Synthesis

-

Step 1: Synthesis of the Photocleavable Headgroup: A 2-nitrobenzyl alcohol derivative is functionalized with the clickable handle (e.g., DBCO).

-

Step 2: Attachment of the Lipid Backbone: The functionalized headgroup is then conjugated to a lipid backbone, such as a diacylglycerol or a phospholipid.

-

Step 3: Purification: The final caged lipid is purified using chromatographic methods.

General synthetic scheme for a photocleavable and clickable lipid.

Quantitative Data Summary

The efficiency of synthesis and application of these lipid probes can be quantified. The following tables summarize key quantitative data from the literature.

| Lipid Probe Type | Photoactivatable Group | Clickable Handle | Typical Synthetic Yield | Reference |

| Photoactivatable Fatty Acid | Diazirine | Alkyne | 47% (over two steps for a key intermediate) | |

| Photoswitchable Ceramide (caCer) | Azobenzene | Alkyne | Not explicitly stated | |

| Photocleavable Lipid Analog | o-Nitrobenzyl | Dibenzocyclooctyne | Not explicitly stated | |

| Diazirine-conjugated Phospholipid | Diazirine | Not specified | Not explicitly stated |

| Application | Lipid Probe | Quantitative Outcome | Reference |

| Metabolic Labeling of Choline Phospholipids | Propargylcholine | Replaced >50% of choline head groups in 24h | |

| Photo-crosslinking of Protein-Lipid Interactions | Photo-leucine/Photo-methionine | Allows for detection by Western blot | |

| Optical Control of Sphingolipid Biosynthesis | caSph-1 (cis isomer) | Stimulates metabolic conversion by ceramide synthases | |

| Target Identification of SMS2 Inhibitor | PAL-1 (Diazirine-based probe) | IC50 of 0.37 µM for SMS2 |

Experimental Workflows and Signaling Pathways

Photoactivatable clickable lipids are employed in various experimental workflows to study lipid biology.

Photoaffinity Labeling Workflow

This workflow is used to identify protein-lipid interactions.

A typical workflow for identifying protein-lipid interactions using photoactivatable clickable lipids.

Metabolic Labeling and Imaging Workflow

This workflow is used to trace the metabolic fate of lipids within cells.

General workflow for tracing lipid metabolism using clickable lipid analogs.

Signaling Pathway Modulation with Photoswitchable Lipids

Photoswitchable lipids, such as those containing azobenzene, can be used to optically control signaling pathways. For example, the conversion of a photoswitchable sphingosine analog can be modulated by light to control the production of downstream signaling lipids like ceramide and sphingomyelin.

Modulation of sphingolipid signaling using a photoswitchable sphingosine (caSph).

Conclusion

Photoactivatable clickable lipids are versatile chemical tools that provide unprecedented opportunities to study lipid biology with high spatiotemporal resolution. The synthetic strategies outlined in this guide, coupled with the provided experimental workflows, offer a foundation for researchers to design and implement studies aimed at elucidating the complex roles of lipids in cellular processes. The continued development of novel photoactivatable and clickable lipid probes will undoubtedly lead to new discoveries in lipid research and drug development.

References

- 1. A Diazirine‐Modified Membrane Lipid to Study Peptide/Lipid Interactions – Chances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. par.nsf.gov [par.nsf.gov]

- 3. Photoreactive bioorthogonal lipid probes and their applications in mammalian biology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Latest developments in experimental and computational approaches to characterize protein–lipid interactions - PMC [pmc.ncbi.nlm.nih.gov]

The PAz-PC Lipid Probe: An In-depth Technical Guide to Unveiling Protein-Lipid Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

The intricate dance between lipids and proteins at the cell membrane interface governs a vast array of cellular processes, from signal transduction to membrane trafficking. Understanding these interactions is paramount for deciphering disease mechanisms and developing targeted therapeutics. The PAz-PC lipid probe, a bifunctional molecule incorporating a photo-activatable group and a bioorthogonal handle, has emerged as a powerful tool for covalently trapping and identifying lipid-binding proteins in their native environment. This technical guide provides a comprehensive overview of the this compound probe, its synthesis, and its application in cutting-edge proteomic workflows. We detail experimental protocols for photo-crosslinking, click chemistry-based derivatization, and mass spectrometry analysis, and present a framework for the quantitative assessment of identified protein interactors. This document serves as a practical resource for researchers seeking to leverage this innovative chemical biology tool to illuminate the complex world of protein-lipid interactions.

Introduction to the this compound Lipid Probe

The this compound lipid probe is a chemically modified phosphatidylcholine (PC) analog designed to investigate protein-PC interactions directly within biological membranes. Its nomenclature, "this compound," denotes a phosphatidylcholine molecule functionalized with both a P hoto-A ctivatable group and an az ide moiety. This dual functionality is the key to its utility in mapping the lipid-protein interactome.

The probe is designed to mimic endogenous phosphatidylcholine, allowing it to be incorporated into cellular membranes with minimal perturbation. The core components of a typical this compound probe are:

-

Phosphatidylcholine Backbone: This provides the structural basis for the probe, allowing it to integrate into the lipid bilayer. The specific acyl chain composition can be varied to mimic different native PC species.

-

Photo-Activatable Group: This is a chemical moiety that, upon exposure to UV light, forms a highly reactive intermediate (e.g., a nitrene or carbene) that can covalently bond with nearby molecules, including interacting proteins. Common photo-activatable groups include phenylazides, benzophenones, and diazirines[1][2][3]. The choice of the photo-activatable group can influence the crosslinking efficiency and the types of interactions captured[1].

-

Azide Group: This serves as a "bioorthogonal handle" for downstream applications. The azide group is chemically inert in the biological milieu but can undergo a highly specific and efficient reaction with an alkyne-functionalized reporter molecule in a process known as "click chemistry". This allows for the attachment of fluorescent dyes for imaging or biotin for affinity purification and enrichment of crosslinked proteins.

The combination of these features allows for a powerful experimental strategy: the probe is first introduced into a biological system (e.g., live cells or isolated organelles), where it integrates into membranes and interacts with proteins. UV irradiation then triggers covalent crosslinking, permanently "capturing" the interaction. Finally, the azide handle is used to selectively label and identify the captured proteins.

Synthesis of this compound Probes

The synthesis of this compound probes is a multi-step process that typically involves the modification of a lysophosphatidylcholine or glycerol backbone. While various synthetic routes exist, a generalized approach is outlined below. For specific details, researchers should refer to the primary literature describing the synthesis of the particular probe of interest.

A common strategy involves the acylation of a lysophosphatidylcholine at the sn-2 position with a fatty acid that has been modified to contain an azide group. The photo-activatable moiety can be incorporated into either the headgroup or one of the acyl chains.

Generalized Synthetic Scheme:

-

Synthesis of Azide-Containing Fatty Acid: A long-chain fatty acid with a terminal functional group (e.g., a hydroxyl or a halide) is reacted with an azide source (e.g., sodium azide) to introduce the azide moiety.

-

Activation of Azide-Containing Fatty Acid: The carboxylic acid of the azide-containing fatty acid is activated, for example, by conversion to an acyl chloride or by using coupling reagents like DCC (dicyclohexylcarbodiimide).

-

Acylation of Lysophosphatidylcholine: The activated azide-containing fatty acid is then reacted with a lysophosphatidylcholine that already contains a photo-activatable group on its other acyl chain or headgroup.

-

Purification: The final this compound product is purified using chromatographic techniques such as silica gel column chromatography or high-performance liquid chromatography (HPLC).

Experimental Protocols

The application of this compound probes to identify protein interaction partners involves a multi-stage workflow, from probe delivery to mass spectrometry-based identification.

Probe Incorporation into Membranes

The this compound probe can be introduced into biological membranes in several ways:

-

Direct Incubation: For isolated organelles like mitochondria, the probe can be directly incubated with the membrane preparation. The lipid probe will spontaneously insert into the lipid bilayer.

-

Metabolic Labeling: In live cells, precursors of the this compound probe can be supplied in the culture medium and incorporated into cellular lipids through the cell's own metabolic pathways.

-

Vesicle Fusion: The probe can be incorporated into liposomes, which are then fused with the target cells or membranes.

Photo-Crosslinking

Once the probe is incorporated into the membrane, photo-crosslinking is performed to covalently link the probe to interacting proteins.

Protocol for Photo-Crosslinking:

-

Sample Preparation: Prepare the sample (e.g., isolated mitochondria, cultured cells) containing the this compound probe. For live cells, ensure they are in a suitable buffer or medium.

-

UV Irradiation: Irradiate the sample with UV light at a wavelength appropriate for the specific photo-activatable group on the probe (e.g., 350 nm for benzophenones). The duration and intensity of the UV exposure should be optimized to maximize crosslinking while minimizing damage to the biological sample. This is a critical step and may require empirical optimization.

-

Quenching (Optional): In some cases, a quenching agent can be added to react with any unreacted photo-activatable groups.

-

Cell Lysis (for cellular experiments): After crosslinking in live cells, the cells are harvested and lysed to solubilize the proteins and lipid-protein complexes.

Click Chemistry for Reporter Tagging

Following photo-crosslinking, the azide handle on the this compound probe is used to attach a reporter molecule via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry".

Protocol for Click Chemistry:

-

Prepare Click Chemistry Reagents:

-

Alkyne-Reporter: An alkyne-functionalized reporter molecule (e.g., alkyne-biotin for enrichment, alkyne-fluorophore for imaging).

-

Copper(I) Source: Typically copper(II) sulfate (CuSO₄) is used along with a reducing agent to generate Cu(I) in situ.

-

Reducing Agent: Sodium ascorbate is commonly used.

-

Copper Ligand: A ligand such as TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) or THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is used to stabilize the Cu(I) and improve reaction efficiency.

-

-

Reaction Setup:

-

To the sample containing the crosslinked lipid-protein complexes, add the alkyne-reporter.

-

Add the copper(II) sulfate and the copper ligand.

-

Initiate the reaction by adding the sodium ascorbate.

-

-

Incubation: Allow the reaction to proceed at room temperature for a specified time, typically 1-2 hours, with gentle agitation.

-

Sample Preparation for Downstream Analysis: After the click reaction, the sample is prepared for either fluorescence detection or affinity purification.

Enrichment and Identification of Crosslinked Proteins

For proteomic analysis, the biotin-tagged lipid-protein complexes are enriched using affinity chromatography.

Protocol for Enrichment and Mass Spectrometry:

-

Affinity Purification: The sample is incubated with streptavidin-coated beads, which bind to the biotin tag.

-

Washing: The beads are washed extensively to remove non-specifically bound proteins.

-

Elution: The bound proteins are eluted from the beads.

-

Protein Digestion: The enriched proteins are digested into peptides, typically using trypsin.

-

Mass Spectrometry Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine their sequences.

-

Data Analysis: The MS/MS data is searched against a protein database to identify the proteins that were crosslinked to the this compound probe.

Data Presentation and Quantitative Analysis

A key outcome of a this compound experiment is the list of identified proteins. To facilitate interpretation and comparison, this data should be presented in a structured format. Quantitative mass spectrometry techniques, such as label-free quantification or stable isotope labeling by amino acids in cell culture (SILAC), can be employed to determine the relative abundance of the identified proteins and to distinguish specific interactors from background contaminants.

Table 1: Representative Quantitative Data of this compound Interacting Proteins in S. cerevisiae Mitochondria

| Protein ID | Gene Name | Protein Name | Function | Fold Enrichment (this compound vs. Control) | p-value |

| P0CY05 | ATP1 | ATP synthase subunit alpha, mitochondrial | ATP synthesis | 15.2 | <0.001 |

| P07256 | CYC1 | Cytochrome c1, heme-binding subunit | Electron transport | 12.8 | <0.001 |

| P00411 | IDH1 | Isocitrate dehydrogenase [NAD] subunit 1 | TCA cycle | 8.5 | <0.005 |

| P12345 | YML030W | Uncharacterized protein YML030W | Unknown | 5.1 | <0.01 |

| P61829 | POR1 | Mitochondrial porin 1 | Pore formation | 4.7 | <0.01 |

Note: The data in this table is illustrative and based on the types of proteins identified in studies using similar techniques. Actual quantitative values would be obtained from specific mass spectrometry experiments.

Visualization of Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows and the biological context of the identified interactions.

Experimental Workflow Diagram

Caption: Experimental workflow for identifying protein-lipid interactions using a this compound probe.

Signaling Pathway Diagram

If a this compound experiment identifies several proteins within a known signaling pathway, a diagram can be created to visualize these interactions in their biological context. For instance, if proteins involved in apoptosis at the mitochondrial membrane were identified:

Caption: Hypothetical signaling pathway involving this compound-identified mitochondrial proteins.

Applications in Drug Development

The identification of specific lipid-protein interactions can provide valuable insights for drug development:

-

Target Identification and Validation: Uncovering novel protein-lipid interactions can reveal new therapeutic targets. For example, a protein that binds to a specific lipid to regulate a disease-associated pathway could be a target for a small molecule inhibitor.

-

Mechanism of Action Studies: this compound probes can be used to understand how a drug perturbs protein-lipid interactions, providing insights into its mechanism of action.

-

Development of Lipid-Targeted Therapies: By understanding the lipid-binding pockets of proteins, it may be possible to design drugs that specifically target these sites.

Conclusion

The this compound lipid probe and the associated photo-crosslinking and click chemistry workflow represent a powerful strategy for elucidating the complex and dynamic interactions between proteins and lipids in their native membrane environment. This in-depth technical guide provides the foundational knowledge and detailed protocols necessary for researchers to apply this technology to their own biological questions. By enabling the identification and quantification of lipid-binding proteins on a proteome-wide scale, the this compound probe is a valuable tool for advancing our understanding of cellular function and for the development of novel therapeutics.

References

Foundational Research on PAz-PC: A Technical Guide

Introduction

1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAz-PC) is a prominent species of oxidized phospholipid (OxPL) that plays a significant role in various biological processes, particularly in the context of inflammation and cardiovascular disease. This technical guide provides an in-depth overview of the foundational research on this compound, including its formation, biological activities, and the experimental methodologies used for its study. The content is intended for researchers, scientists, and professionals involved in drug development and biomedical research.

Chemical Structure and Formation

This compound is a truncated phospholipid generated from the oxidation of 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (PAPC). The oxidation process cleaves the arachidonoyl chain at the sn-2 position, resulting in the formation of a nine-carbon azelaoyl group. This structural change is critical to its biological activity.

Quantitative Data Summary

The following tables summarize key quantitative data related to the biological activity and interactions of this compound.

Table 1: Bioactivity of this compound

| Biological Effect | Cell Type | Concentration/IC50 | Reference |

| Induction of IL-8 | Human Aortic Endothelial Cells (HAEC) | 5-25 µg/mL | |

| Inhibition of LPS-induced TNF-α | Macrophages | 10-50 µg/mL | |

| Pro-inflammatory effects | Human Aortic Endothelial Cells (HAEC) | 25 µg/mL |

Table 2: this compound in Disease Models

| Disease Model | Key Finding | Concentration | Reference |

| Atherosclerosis (ApoE-/- mice) | Increased lesion size | 10 mg/kg | |

| Acute Lung Injury (ALI) | Increased vascular permeability | 5 mg/kg |

Key Signaling Pathways

This compound exerts its biological effects through the activation of several signaling pathways, primarily related to inflammation and cellular stress responses.

Caption: this compound activates the TLR4 signaling pathway, leading to NF-κB activation and inflammatory gene expression.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Preparation of this compound Vesicles

This protocol describes the preparation of small unilamellar vesicles (SUVs) containing this compound, suitable for cell culture experiments.

Materials:

-

1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (this compound)

-

1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

-

Chloroform

-

Phosphate-buffered saline (PBS), sterile

-

Glass vials

-

Nitrogen gas stream

-

Sonicator (probe or bath)

Procedure:

-

In a glass vial, dissolve this compound and DPPC in chloroform at the desired molar ratio (e.g., 1:9 this compound:DPPC).

-

Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the wall of the vial.

-

Place the vial under vacuum for at least 1 hour to remove any residual solvent.

-

Hydrate the lipid film with sterile PBS by vortexing for 5-10 minutes. This will form multilamellar vesicles (MLVs).

-

To form SUVs, sonicate the MLV suspension. For a bath sonicator, sonicate for 30-60 minutes. For a probe sonicator, use short bursts on ice to avoid overheating.

-

The resulting vesicle solution can be stored at 4°C for short-term use.

Caption: Workflow for the preparation of this compound containing small unilamellar vesicles (SUVs).

Cell Culture and Treatment

This protocol outlines the treatment of human aortic endothelial cells (HAEC) with this compound vesicles to study inflammatory responses.

Materials:

-

Human Aortic Endothelial Cells (HAEC)

-

Endothelial Cell Growth Medium

-

This compound/DPPC SUVs (prepared as described above)

-

Control DPPC SUVs

-

6-well cell culture plates

-

Sterile PBS

Procedure:

-

Culture HAECs in endothelial cell growth medium in 6-well plates until they reach 80-90% confluency.

-

Prepare different concentrations of this compound/DPPC SUVs and control DPPC SUVs in fresh cell culture medium.

-

Wash the HAEC monolayer once with sterile PBS.

-

Add the medium containing the lipid vesicles to the cells. A typical final concentration for this compound is 5-25 µg/mL.

-

Incubate the cells for the desired time period (e.g., 4-24 hours) at 37°C in a humidified incubator with 5% CO2.

-

After incubation, collect the cell culture supernatant for cytokine analysis (e.g., ELISA for IL-8) and lyse the cells for RNA or protein analysis.

Quantification of IL-8 by ELISA

This protocol describes the quantification of Interleukin-8 (IL-8) in the cell culture supernatant.

Materials:

-

Human IL-8 ELISA kit

-

Cell culture supernatant from treated and control cells

-

Microplate reader

Procedure:

-

Follow the manufacturer's instructions for the human IL-8 ELISA kit.

-

Briefly, add standards and collected cell culture supernatants to the wells of the antibody-coated microplate.

-

Incubate and wash the plate as per the kit protocol.

-

Add the detection antibody and incubate.

-

Add the substrate solution and stop the reaction.

-

Read the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the concentration of IL-8 in the samples based on the standard curve.

Caption: Logical workflow of a typical experiment investigating the inflammatory effects of this compound on endothelial cells.

Conclusion

This compound is a biologically active oxidized phospholipid that is increasingly recognized for its role in inflammatory diseases. Understanding its signaling pathways and having robust experimental protocols are crucial for advancing research in this area and for the development of potential therapeutic interventions targeting OxPL-mediated pathologies. This guide provides a foundational overview to support these research endeavors.

An In-depth Technical Guide to the Core Principles of PAz-PC Technology

For Researchers, Scientists, and Drug Development Professionals

Introduction to PAz-PC Technology

1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (this compound) is a specific oxidized phospholipid (OxPL) that has garnered significant attention in biomedical research. It is formed through the oxidative modification of more common phospholipids, particularly 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC). The "technology" surrounding this compound encompasses the methods for its synthesis, detection, and use in experimental systems to elucidate its biological roles. This guide provides a comprehensive overview of the core principles of this compound, its involvement in key signaling pathways, and detailed protocols for its study.

Core Principles of this compound

This compound is a marker and a bioactive mediator of oxidative stress, playing a significant role in the pathophysiology of various inflammatory diseases, most notably atherosclerosis.[1][2] It is one of the many truncated phospholipids generated during the oxidation of low-density lipoproteins (LDL).

Formation: this compound can be formed by the ozonolysis of the oleoyl acyl chain of POPC, a common phospholipid in biological membranes and lipoproteins.[3][4][5] This process cleaves the double bond in the oleic acid at the sn-2 position, resulting in a nine-carbon azelaoyl group.

Biological Significance: As a component of oxidized LDL, this compound contributes to the inflammatory cascade within the arterial wall. It is recognized by scavenger receptors on immune cells like macrophages, leading to their activation and transformation into foam cells, a hallmark of atherosclerotic plaques. Furthermore, this compound can modulate the function of endothelial cells, influencing the expression of adhesion molecules and cytokines.

Key Signaling Pathways Involving this compound

This compound exerts its biological effects by interacting with several cellular receptors and modulating key signaling pathways.

1. Scavenger Receptor-Mediated Signaling:

This compound is a ligand for class B scavenger receptors, including CD36 and Scavenger Receptor Class B Type I (SR-BI).

-

CD36: Binding of OxPLs like this compound to CD36 on macrophages facilitates the uptake of oxidized LDL, contributing to foam cell formation. This interaction also triggers pro-inflammatory signaling cascades.

-

SR-BI: This receptor is involved in the selective uptake of cholesteryl esters from HDL. This compound can interact with SR-BI, potentially modulating reverse cholesterol transport and influencing cellular cholesterol homeostasis.

2. Nrf2/HO-1 Antioxidant Response Pathway:

This compound, as part of the broader category of oxidized phospholipids, can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

-

Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes.

-

A key target of Nrf2 is Heme Oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory and antioxidant properties. The induction of HO-1 by this compound may represent a compensatory protective mechanism against oxidative damage.

3. Pro-inflammatory Signaling in Endothelial Cells:

This compound can induce a pro-inflammatory phenotype in endothelial cells, characterized by the upregulation of cytokines and adhesion molecules. This can involve the activation of signaling pathways leading to the expression of Interleukin-8 (IL-8), a potent chemoattractant for neutrophils.

4. Modulation of Coagulation Pathways:

Certain oxidized phospholipids, including this compound, have been shown to inhibit the Tissue Factor Pathway Inhibitor (TFPI), a key regulator of the extrinsic coagulation cascade. By inhibiting TFPI, this compound may contribute to a pro-thrombotic state, particularly in the context of atherosclerotic plaque rupture.

Below are diagrams illustrating these key signaling pathways and a general experimental workflow.

Experimental Protocols

This section provides detailed methodologies for the synthesis, in vitro application, and quantification of this compound.

Protocol 1: Synthesis of this compound via Ozonolysis of POPC

This protocol is a representative method based on descriptions of ozonolysis for producing truncated phospholipids.

Materials:

-

1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)

-

Hexane (HPLC grade)

-

Chloroform (HPLC grade)

-

Methanol (HPLC grade)

-

Acetic acid

-

Water (deionized)

-

Ozone generator

-

Oxygen tank

-

Dry ice-acetone bath

-

Round bottom flask

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel)

-

TLC development chamber

-

p-Anisaldehyde staining solution

-

Triphenylphosphine

Procedure:

-

Dissolution of POPC: Dissolve 50 mg of POPC in hexane in a round bottom flask.

-

Cooling: Cool the solution to -78°C using a dry ice-acetone bath.

-

Ozonolysis: Bubble oxygen containing approximately 2% ozone through the solution at a rate of 100 ml/min. Continue until the solution turns a faint blue color, indicating the presence of excess ozone.

-

Solvent Evaporation: Remove the hexane under a stream of argon or using a rotary evaporator.

-

Reduction of Ozonide: Redissolve the residue in 4 ml of chloroform and add 50 mg of triphenylphosphine. Let the reaction proceed at room temperature for 1-2 hours to reduce the ozonide.

-

Monitoring Reaction Completion: Monitor the completion of the reduction by TLC.

-

Purification by Preparative TLC:

-

Load the crude product onto a preparative silica TLC plate.

-

Develop the plate using a solvent system of chloroform/methanol/acetic acid/water (75:45:12:6, v/v/v/v).

-

Visualize the plate with p-anisaldehyde stain to identify the band corresponding to this compound.

-

-

Extraction from Silica: Scrape the silica band corresponding to this compound into a clean vial.

-

Final Product Recovery: Extract the product from the silica using a mixture of chloroform/methanol/water (65:25:4, v/v/v).

-

Solvent Removal and Storage: Evaporate the solvent under a stream of nitrogen. Store the purified this compound in chloroform at -80°C.

Protocol 2: Preparation and Application of this compound for In Vitro Cell Culture Experiments

This protocol provides a general method for preparing and treating cells with this compound.

Materials:

-

Purified this compound in chloroform

-

Sterile, argon-purged glass vials

-

Argon gas source

-

Sterile cell culture medium (e.g., M199 for endothelial cells)

-

Vortex mixer

-

Bath sonicator

-

Cultured cells (e.g., Human Aortic Endothelial Cells - HAOEC)

Procedure:

-

Aliquoting this compound: In a sterile environment, aliquot the desired amount of this compound in chloroform into a sterile, argon-purged glass vial.

-

Solvent Evaporation: Evaporate the chloroform under a gentle stream of sterile argon while vortexing. This creates a thin lipid film on the wall of the vial.

-

Resuspension in Medium: Resuspend the lipid film in the desired volume of sterile cell culture medium to achieve the final working concentration.

-

Solubilization: Vortex the solution vigorously for several minutes. For better dispersion and formation of liposomes, sonicate the vial in a bath sonicator at a temperature above the lipid's transition temperature.

-

Cell Treatment:

-

Culture the target cells (e.g., HAOECs) to the desired confluency in multi-well plates.

-

Remove the existing culture medium.

-

Add the this compound-containing medium to the cells.

-

Incubate the cells for the desired period (e.g., 4 to 24 hours) at 37°C in a CO₂ incubator.

-

-

Downstream Analysis: After incubation, collect the cell culture supernatant for cytokine analysis (e.g., ELISA) or lyse the cells for protein or RNA analysis (e.g., Western blot, qPCR).

Protocol 3: Detection and Quantification of this compound by LC-MS/MS

This is a representative protocol for the targeted quantification of this compound in a biological matrix like plasma, based on general methods for oxidized phospholipid analysis.

Materials:

-

Plasma sample

-

Internal standard (e.g., a deuterated or ¹³C-labeled this compound analog, if available; otherwise, a structurally similar non-endogenous phospholipid)

-

Chloroform, Methanol, Water (all LC-MS grade)

-

Liquid chromatography-tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source

-

C8 or C18 reversed-phase LC column

Procedure:

-

Sample Preparation (Lipid Extraction):

-

To 100 µl of plasma, add the internal standard.

-

Perform a Bligh-Dyer or Folch lipid extraction by adding a mixture of chloroform and methanol (e.g., 2:1 v/v).

-

Vortex thoroughly and centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

Dry the organic phase under a stream of nitrogen.

-

Reconstitute the lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol/isopropanol).

-

-

Liquid Chromatography (LC):

-

Column: C8 or C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium acetate.

-

Mobile Phase B: Methanol/Acetonitrile (1:1, v/v) with 0.1% formic acid and 10 mM ammonium acetate.

-

Gradient: Develop a gradient from a lower to a higher percentage of mobile phase B to elute lipids based on their hydrophobicity.

-

Flow Rate: 0.2-0.4 ml/min.

-

Injection Volume: 5-10 µl.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

The precursor ion for this compound ([M+H]⁺) is m/z 666.4.

-

A characteristic product ion is the phosphocholine headgroup at m/z 184.1.

-

Therefore, a primary MRM transition to monitor would be 666.4 -> 184.1 .

-

Other product ions corresponding to the loss of the acyl chains can also be used for confirmation.

-

-

Instrument Parameters: Optimize parameters such as collision energy, declustering potential, and ion source temperature for the specific instrument and analyte.

-

-

Quantification:

-

Generate a calibration curve using known concentrations of a this compound standard with a fixed concentration of the internal standard.

-

Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Quantitative Data Summary

The following tables summarize quantitative data on the effects of oxidized phospholipids, including mixtures that contain this compound.

Table 1: Effects of Oxidized Phospholipids on Endothelial Cells

| Parameter | Cell Type | Treatment | Concentration | Effect | Reference |

| Gene Expression | HAEC | OxPAPC | 40 µg/ml (4h) | Regulation of >1000 genes | |

| IL-8 mRNA Expression | HAEC | OxPAPC | 50 µg/ml (64 µM) (4h) | Increased expression | |

| HO-1 mRNA Expression | HAEC | OxPAPC | 50 µg/ml (64 µM) (4h) | Increased expression | |

| Endothelial Barrier Function (TER) | HPAEC | OxPAPC | 1-20 µg/ml | Barrier enhancement | |

| Endothelial Barrier Function (TER) | HPAEC | OxPAPC | 30-100 µg/ml | Barrier disruption | |

| IL-8 Protein Secretion | HAEC | LPC 16:0 | 50 µM | ~2.6-fold increase (3h) | |

| Superoxide Production | BAEC | OxPAPC | 50 µg/ml (4h) | Significant enhancement |

OxPAPC (Oxidized 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine) is a complex mixture of oxidized phospholipids that includes species structurally related to this compound. LPC 16:0 is lysophosphatidylcholine with a palmitoyl chain. HAEC: Human Aortic Endothelial Cells; HPAEC: Human Pulmonary Artery Endothelial Cells; BAEC: Bovine Aortic Endothelial Cells; TER: Transendothelial Electrical Resistance.

Applications in Drug Development and Research

The study of this compound and related oxidized phospholipids has significant implications for drug development and basic research in cardiovascular and inflammatory diseases.

-

Biomarker Discovery: Quantifying levels of this compound and other OxPLs in plasma or atherosclerotic plaques can serve as a biomarker for oxidative stress and disease progression.

-

Target Identification: The receptors and signaling pathways modulated by this compound, such as CD36, SR-BI, and the Nrf2 pathway, represent potential therapeutic targets for mitigating inflammation and atherosclerosis.

-

Drug Screening: In vitro assays using this compound to stimulate endothelial cells or macrophages can be employed to screen for compounds that inhibit pro-inflammatory responses or promote antioxidant pathways.

-

Understanding Disease Mechanisms: Research on this compound provides fundamental insights into how lipid oxidation contributes to the pathogenesis of chronic inflammatory diseases.

Conclusion

This compound is a key bioactive lipid that bridges oxidative stress with cellular signaling cascades in inflammation and atherosclerosis. The technological approaches to synthesize, apply, and measure this compound are crucial for advancing our understanding of its role in health and disease. The detailed protocols and principles outlined in this guide are intended to equip researchers with the foundational knowledge to effectively investigate the complex biology of this important oxidized phospholipid and to explore its potential as a therapeutic target and biomarker.

References

- 1. The Role of Lipids and Lipoproteins in Atherosclerosis - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Role of Lipid Accumulation and Inflammation in Atherosclerosis: Focus on Molecular and Cellular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Oxidative Degradation of the Monolayer of 1-Palmitoyl-2-Oleoyl-sn-Glycero-3-Phosphocholine (POPC) in Low-Level Ozone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to Photo-Activatable Azide-Modified Phosphatidylcholine (PAz-PC) in Cell Membrane Studies

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of photo-activatable, azide-modified phosphatidylcholine (PAz-PC) in the study of cell membranes. This compound is a powerful chemical tool for elucidating lipid-protein interactions and their role in cellular signaling pathways. This document details the core principles of this compound technology, experimental protocols for its application, and methods for data analysis, with a focus on providing actionable information for laboratory research.

Core Concepts: Understanding this compound

This compound is a synthetic analog of phosphatidylcholine (PC), a major component of eukaryotic cell membranes. It is engineered with two key functionalities: a photo-activatable group and an azide group, making it a bifunctional probe for studying the membrane environment.[1]

-

Photo-activatable Group: Typically a diazirine or phenylazide, this group remains inert until activated by UV light. Upon irradiation, it forms a highly reactive carbene or nitrene intermediate that can covalently crosslink with nearby molecules, including proteins and other lipids.[1][2] This "traps" interacting partners in close proximity to the this compound probe.

-

Azide Group: This functional group serves as a "handle" for bioorthogonal click chemistry.[1] The azide group does not react with biological molecules but can be specifically and efficiently ligated to a reporter tag (e.g., biotin or a fluorophore) that contains a corresponding alkyne group via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1] This allows for the detection, enrichment, and identification of crosslinked proteins.

The combination of these two features allows for the in situ capture of lipid-protein interactions within the native membrane environment, providing a snapshot of the molecular organization of the cell membrane at a specific moment.

Key Applications in Cell Membrane Studies

This compound and similar photo-activatable lipid probes are versatile tools with a range of applications in cell biology and drug development:

-

Identification of Lipid-Binding Proteins: The primary application is the unbiased, proteome-wide identification of proteins that directly interact with phosphatidylcholine in the cell membrane.

-

Mapping Lipid-Protein Interaction Sites: High-resolution mass spectrometry can pinpoint the specific amino acid residues that are crosslinked to the this compound probe, providing insights into the topology of the interaction.

-

Studying Dynamic Membrane Processes: By controlling the timing of UV activation, researchers can investigate changes in lipid-protein interactions during specific cellular events, such as signaling pathway activation or drug treatment.

-

Investigating the Proteome of Lipid Rafts: this compound can be used to probe the protein composition of specific membrane microdomains, such as lipid rafts, which are enriched in certain lipids and play important roles in cell signaling.

Experimental Protocols and Workflows

The successful application of this compound requires a multi-step experimental workflow, from probe incorporation to data analysis. Below are detailed methodologies for key experiments.

Liposome Preparation with this compound

For in vitro studies and as a control, this compound can be incorporated into model membranes such as liposomes. The thin-film hydration method is a common technique.

Materials:

-

This compound

-

Matrix lipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC)

-

Chloroform and Methanol

-

Hydration buffer (e.g., Phosphate-Buffered Saline, PBS)

-

Rotary evaporator

-

Extruder with polycarbonate membranes

Protocol:

-

Lipid Film Formation:

-

Dissolve this compound and the matrix lipid in a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask. The desired molar ratio of this compound will depend on the specific experiment.

-

Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

-

Dry the film under vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Add the hydration buffer to the flask. The temperature of the buffer should be above the phase transition temperature of the lipid mixture.

-

Vortex the flask to hydrate the lipid film, which will form multilamellar vesicles (MLVs).

-

-

Extrusion:

-

To obtain unilamellar vesicles (LUVs) of a defined size, pass the MLV suspension through an extruder equipped with a polycarbonate membrane of the desired pore size (e.g., 100 nm). Repeat this process 10-20 times.

-

Photo-Crosslinking of Lipid-Protein Interactions in Live Cells

This protocol outlines the general steps for using this compound to capture interacting proteins in a cellular context.

Materials:

-

Cells of interest

-

This compound

-

Cell culture medium

-

UV lamp (350-365 nm)

-

Lysis buffer with protease inhibitors

Protocol:

-

Probe Incorporation:

-

Incubate the cells with this compound in the cell culture medium. The optimal concentration and incubation time should be determined empirically to ensure sufficient incorporation into the cell membranes without causing cytotoxicity.

-

-

UV Irradiation:

-

Wash the cells with ice-cold PBS to remove unincorporated this compound.

-

Place the cells on ice and irradiate with a UV lamp at a close distance. The optimal irradiation time needs to be determined to maximize crosslinking efficiency while minimizing cell damage.

-

-

Cell Lysis:

-

Immediately after irradiation, lyse the cells using a suitable lysis buffer containing protease inhibitors to prevent protein degradation.

-

The resulting cell lysate contains the crosslinked this compound-protein complexes.

-

Enrichment of Crosslinked Complexes using Click Chemistry

To facilitate the identification of low-abundance crosslinked proteins, the this compound-protein complexes are enriched using click chemistry and affinity purification.

Materials:

-

Cell lysate containing crosslinked complexes

-

Alkyne-biotin tag

-

Copper(II) sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium ascorbate

-

Streptavidin-conjugated beads

Protocol:

-

Click Chemistry Reaction:

-

To the cell lysate, add the alkyne-biotin tag, CuSO₄, and THPTA.

-

Initiate the click reaction by adding freshly prepared sodium ascorbate.

-

Incubate the reaction mixture at room temperature to allow for the covalent attachment of the biotin tag to the azide group of the this compound.

-

-

Affinity Purification:

-

Add streptavidin-conjugated beads to the reaction mixture and incubate to allow the biotinylated complexes to bind to the beads.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the enriched this compound-protein complexes from the beads. The elution method will depend on the specific beads used.

-

Mass Spectrometry and Data Analysis

The enriched protein complexes are then identified using mass spectrometry-based proteomics.

Protocol:

-

Protein Digestion:

-

The enriched proteins are typically digested into peptides using a protease such as trypsin.

-

-

LC-MS/MS Analysis:

-

The resulting peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).

-

-

Data Analysis:

-

The MS/MS spectra are searched against a protein database to identify the crosslinked peptides and, consequently, the proteins that were interacting with the this compound probe. Specialized software, such as pLink or xProphet, can be used for the analysis of crosslinked peptide data.

-

Data Presentation

Quantitative data from this compound crosslinking experiments are typically presented in tables that list the identified interacting proteins, along with quantitative information such as their relative abundance or enrichment ratios. Below is an example of how such data might be structured.

| Protein ID | Gene Name | Protein Name | Number of Unique Crosslinked Peptides | Fold Change (Treated vs. Control) | p-value |

| P02769 | ALB | Serum albumin | 15 | 1.2 | 0.045 |

| P60709 | ACTB | Actin, cytoplasmic 1 | 12 | 3.5 | 0.001 |

| Q06830 | ANXA2 | Annexin A2 | 8 | 2.8 | 0.005 |

| P08238 | HSP90B1 | Endoplasmin | 5 | 1.5 | 0.032 |

| P11021 | GNB1 | Guanine nucleotide-binding protein G(I)/G(S)/G(T) subunit beta-1 | 4 | 4.1 | <0.001 |

Visualization of Pathways and Workflows

Visualizing experimental workflows and the signaling pathways under investigation is crucial for understanding the complex relationships in cell membrane studies. Graphviz (DOT language) is a powerful tool for creating such diagrams.

Experimental Workflow for this compound Based Proteomics

The following DOT script generates a diagram illustrating the entire experimental workflow for identifying lipid-protein interactions using this compound.

Experimental workflow for this compound proteomics.

Phospholipase D (PLD) - mTOR Signaling Pathway

This compound, as a phosphatidylcholine analog, can be used to study proteins involved in the PLD signaling pathway, which has been shown to modulate the activity of the mammalian target of rapamycin (mTOR), a key regulator of cell growth and proliferation. The following diagram illustrates this signaling cascade.

Simplified PLD-mTOR signaling pathway.

Conclusion

This compound is a powerful tool for the study of lipid-protein interactions in the complex environment of the cell membrane. By combining photo-crosslinking and click chemistry, researchers can identify and quantify the proteins that interact with phosphatidylcholine, providing valuable insights into membrane organization and cellular signaling. The detailed protocols and workflows presented in this guide offer a starting point for the successful application of this technology in a research setting. As our understanding of the lipidome and its interactions with the proteome grows, tools like this compound will be increasingly vital for advancing our knowledge of cell biology and for the development of new therapeutic strategies.

References

An In-depth Technical Guide to Photoactivatable, Azide-Tagged Phosphatidylcholine (PAz-PC) Probes: Discovery, Development, and Application in Unraveling Protein-Lipid Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylcholine (PC) is a ubiquitous phospholipid in cellular membranes, playing critical roles in membrane structure, signaling, and protein function. Understanding the dynamic interactions between PC and proteins is paramount to deciphering numerous cellular processes. Traditional methods to study these interactions often fall short in capturing the transient and context-dependent nature of these events in living systems. To address this, photoactivatable and clickable lipid probes have emerged as powerful tools.

This guide focuses on a specific class of such tools: photoactivatable, azide-tagged phosphatidylcholine probes, which for the purpose of this guide will be referred to as "PAz-PC" probes. It is important to note that the term "this compound" can also refer to 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine, a dicarboxylic acid-containing PC. This guide, however, will focus on the photoactivatable probes designed for studying protein-lipid interactions, a more common application context for probes with azide functionalities in proteomics.

These bifunctional probes incorporate a photoreactive group (e.g., diazirine or phenylazide) that, upon UV irradiation, forms a covalent bond with nearby proteins. They also possess a bioorthogonal azide tag, which allows for the subsequent attachment of reporter molecules (e.g., fluorophores or biotin) via "click chemistry." This enables the detection, enrichment, and identification of PC-interacting proteins from complex biological samples.[1][2] This guide provides a comprehensive overview of the discovery, synthesis, and application of these sophisticated chemical tools.

Core Concepts and Development

The development of bifunctional lipid probes represents a significant advancement in chemical biology. The core principle is to create a lipid analog that closely mimics the natural lipid while carrying two key functionalities: a photo-crosslinker and a bioorthogonal handle.[3][4]

1. Photoactivatable Groups:

-

Phenylazides: Upon UV irradiation, phenylazides form highly reactive nitrenes that can insert into C-H and N-H bonds of neighboring proteins.[2]

-

Benzophenones: These groups form a triplet diradical upon UV exposure, which can abstract a hydrogen atom from a nearby amino acid residue, leading to a covalent crosslink.

-

Diazirines: These are small, highly efficient photo-crosslinkers that generate reactive carbenes upon UV activation. Their small size minimizes perturbation to the lipid structure and biological system.

The choice of the photoactivatable group can influence the crosslinking efficiency and the profile of identified proteins.

2. Bioorthogonal "Click" Handle:

The azide group is a common choice for a bioorthogonal handle due to its small size and specific reactivity with alkyne-containing reporter molecules in the presence of a copper(I) catalyst (Copper-Catalyzed Azide-Alkyne Cycloaddition or CuAAC). This specific and efficient ligation reaction allows for the attachment of various tags for downstream analysis.

A Representative this compound Probe: Synthesis and Structure

A well-characterized example of a photoactivatable and clickable PC probe is one that incorporates a diazirine for photo-crosslinking and an azide on one of the acyl chains for click chemistry. While a variety of such probes have been synthesized, this guide will focus on a representative structure for illustrative purposes.

Structure: A common structural motif involves a phosphatidylcholine backbone with a standard fatty acid (e.g., palmitic acid) at the sn-1 position and a fatty acid analog containing a diazirine and a terminal azide at the sn-2 position.

Synthesis: The synthesis of such a probe is a multi-step process that typically involves:

-

Synthesis of the photoactivatable and clickable fatty acid: This involves the synthesis of a fatty acid with a diazirine ring and a terminal azide.

-

Lysophosphatidylcholine acylation: The synthesized fatty acid is then coupled to the free hydroxyl group at the sn-2 position of a lysophosphatidylcholine.

Data Presentation: Quantitative Analysis of this compound Probe Performance

The efficacy of this compound probes can be assessed by several quantitative metrics. The following table summarizes typical performance data gathered from various studies using similar photoactivatable lipid probes.

| Parameter | Typical Value/Range | Method of Determination | Reference |

| Crosslinking Efficiency | Varies (dependent on probe and target) | SDS-PAGE with in-gel fluorescence or Western blot | |

| Number of Identified Proteins | 100s to >1000 per experiment | Mass Spectrometry (LC-MS/MS) | |

| Labeling Specificity | High (with appropriate controls) | Competition assays, control probes | |

| Cellular Uptake Efficiency | High | Fluorescence Microscopy |

Experimental Protocols

The successful application of this compound probes relies on a series of well-defined experimental procedures. Below are detailed methodologies for key experiments.

Cell Culture and Probe Incubation

-

Cell Seeding: Plate cells of interest at an appropriate density in a culture dish suitable for UV irradiation (e.g., quartz or UV-transparent plastic plates).

-

Probe Preparation: Prepare a stock solution of the this compound probe in a suitable solvent (e.g., DMSO or ethanol).

-

Incubation: Add the this compound probe to the cell culture medium at a final concentration typically ranging from 10 to 100 µM. The optimal concentration and incubation time (typically 1-4 hours) should be determined empirically.

-

Washing: After incubation, gently wash the cells with phosphate-buffered saline (PBS) to remove any unincorporated probe.

Photocrosslinking

-

UV Irradiation: Place the culture dish on ice and irradiate with a UV lamp (typically 350-365 nm) for a specified duration (e.g., 15-30 minutes). The optimal irradiation time and distance from the UV source need to be optimized to maximize crosslinking while minimizing cell damage.

-

Control: A non-irradiated sample should be included as a negative control.

Cell Lysis and Protein Extraction

-

Lysis Buffer: Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Sonication/Homogenization: Further disrupt the cells by sonication or homogenization to ensure complete lysis and solubilization of proteins.

-

Centrifugation: Clarify the cell lysate by centrifugation to remove cellular debris.

Click Chemistry for Biotinylation

-

Reagent Preparation: Prepare stock solutions of the following click chemistry reagents:

-

Biotin-alkyne reporter tag

-

Copper(II) sulfate (CuSO₄)

-

A reducing agent (e.g., sodium ascorbate)

-

A copper-chelating ligand (e.g., THPTA or TBTA) to stabilize the Cu(I) catalyst and protect proteins.

-

-

Reaction Mixture: To the protein lysate, add the biotin-alkyne, CuSO₄, and the chelating ligand. Initiate the reaction by adding the reducing agent.

-

Incubation: Incubate the reaction mixture at room temperature for 1-2 hours.

Enrichment of Biotinylated Proteins

-

Streptavidin Affinity Purification: Add streptavidin-coated magnetic beads to the lysate and incubate to capture the biotinylated protein-probe complexes.

-

Washing: Wash the beads extensively with high-stringency buffers to remove non-specifically bound proteins.

-

Elution: Elute the captured proteins from the beads, for example, by boiling in SDS-PAGE sample buffer.

Mass Spectrometry and Data Analysis

-

Protein Digestion: The enriched proteins are typically subjected to in-gel or in-solution digestion with trypsin.

-

LC-MS/MS Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine their sequences.

-

Protein Identification: The peptide sequences are then used to identify the corresponding proteins by searching against a protein database.

-

Quantitative Analysis: Label-free quantification or isobaric labeling techniques can be used to determine the relative abundance of the identified proteins between samples.

Mandatory Visualization

Signaling Pathway Diagram

The following diagram illustrates a simplified signaling pathway that can be investigated using this compound probes. For example, the interaction of phosphatidylcholine with key signaling proteins in the mTOR pathway can be elucidated.

Caption: Investigating the mTOR signaling pathway using this compound probes.

Experimental Workflow Diagram

The following diagram outlines the general experimental workflow for identifying PC-interacting proteins using this compound probes.

Caption: Experimental workflow for this compound probe-based proteomics.

Conclusion

Photoactivatable, azide-tagged phosphatidylcholine probes are invaluable tools for the discovery and characterization of protein-lipid interactions in their native cellular environment. By combining the spatial precision of photo-crosslinking with the high specificity of click chemistry, these probes enable the identification of both known and novel PC-binding proteins on a proteome-wide scale. The detailed protocols and conceptual framework provided in this guide are intended to empower researchers to effectively utilize these powerful chemical probes to unravel the complex roles of phosphatidylcholine in cellular signaling and disease.

References

- 1. Turning the spotlight on protein-lipid interactions in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Photoreactive bioorthogonal lipid probes and their applications in mammalian biology - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00174H [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

The Biological Function and Application of PAz-PC Incorporation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAz-PC), an azide-modified oxidized phospholipid critical for studying cellular processes involving lipid peroxidation. Its unique chemical structure allows for visualization and analysis via bioorthogonal click chemistry, making it an invaluable tool in fields such as cell biology, lipidomics, and drug discovery, particularly in the investigation of ferroptosis.

Core Concept: this compound as a Probe for Oxidized Lipids

This compound is a synthetic analog of phospholipids that have undergone oxidative damage. The oxidation of polyunsaturated fatty acids (PUFAs) within cellular membranes is a key event in several biological processes, including signaling and regulated cell death. The azelaoyl moiety at the sn-2 position mimics a common end-product of this oxidative truncation.

The critical feature of this compound for research applications is the terminal azide group (-N₃) on the azelaoyl chain. This azide group is chemically inert within the cellular environment but can undergo a highly specific and efficient covalent reaction with an alkyne-tagged reporter molecule. This bioorthogonal reaction, known as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," enables researchers to tag and subsequently visualize or isolate the incorporated this compound.[1]

By introducing this compound to cells, researchers can track its incorporation into cellular membranes, follow its metabolic fate, and identify its localization during specific cellular events, most notably ferroptosis.

Biological Incorporation and Relevance in Ferroptosis

Ferroptosis is a form of regulated cell death characterized by iron-dependent accumulation of lipid peroxides, leading to membrane damage and cell lysis.[2][3] The central pathway involves the inactivation of Glutathione Peroxidase 4 (GPX4), an enzyme responsible for detoxifying lipid hydroperoxides.[1][4]

This compound is used to model and trace the behavior of these endogenous oxidized lipids. When added to cell culture, this compound is taken up by cells and integrated into their membranes. Its presence can mimic the oxidative stress that triggers ferroptosis and allows for the study of the cellular response to such damage. The incorporation of this probe is a critical tool for elucidating the mechanisms that govern this cell death pathway.

Quantitative Data: Cellular Loading and Cytotoxicity

The utility of this compound as a probe is dependent on its efficient incorporation into cells without inducing significant off-target toxicity that could confound experimental results. Concentrations must be optimized for each cell type and experimental duration. Below is a summary of typical concentrations used for oxidized phospholipids and similar lipid probes in cell culture.

| Compound Type | Cell Line(s) | Concentration | Incubation Time | Observed Effect | Citation |

| Oxidized Phospholipids (OxPAPC Mix) | Endothelial Cells | ~20-30 µM | 48 hours | Protective effect against stress; toxicity at >30 µM | |

| Lysophosphatidylcholine (LPC) / PAF | Human Smooth Muscle Cells | 25 µmol/L | Not specified | Complete cell death | |

| Fluorescent Polymer Nanoparticles | J774A.1 Cells | 14 nM | 1 hour | Significant cellular uptake for imaging | |

| General Click Substrates (e.g., EdU) | Various | 10-20 µM | 2-3 hours | Standard concentration for cellular labeling |

Note: OxPAPC (Oxidized 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine) is a complex mixture of oxidized phospholipids that includes molecules structurally similar to this compound.

Key Experimental Protocols

Protocol for Cellular Labeling with this compound

This protocol describes the incorporation of this compound into cultured mammalian cells for subsequent analysis.

-

Cell Preparation: Plate cells on a suitable culture vessel (e.g., glass-bottom dishes for microscopy or multi-well plates for flow cytometry) to achieve 60-70% confluency on the day of the experiment.

-

Prepare this compound Stock: Prepare a 1-10 mM stock solution of azide-functionalized this compound in an appropriate solvent like DMSO or ethanol.

-

Labeling: Dilute the this compound stock solution in pre-warmed, serum-free culture medium to a final working concentration (typically 10-50 µM). Remove the existing medium from the cells and replace it with the this compound-containing medium.

-

Incubation: Incubate the cells for 1-4 hours at 37°C in a CO₂ incubator. The optimal incubation time should be determined empirically for the specific cell line and experimental goals.

-

Washing: After incubation, gently remove the labeling medium and wash the cells three times with warm phosphate-buffered saline (PBS) to remove unincorporated this compound.

-

Proceed to Fixation and Click Reaction: The cells are now ready for fixation and the click chemistry reaction.

Protocol for Click Chemistry Visualization (CuAAC)

This protocol details the "clicking" of a fluorescent alkyne reporter to the azide-modified this compound that has been incorporated into cells. This procedure is for fixed cells.

-

Fixation: Fix the this compound labeled cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Washing: Wash the fixed cells twice with PBS.

-

Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes. This step is crucial for allowing the click reagents to access intracellular lipids.

-

Washing: Wash the cells twice with PBS.

-

Prepare Click Reaction Cocktail: Prepare the cocktail immediately before use. For a 500 µL reaction volume, add the components in the following order.

-

430 µL PBS

-

10 µL Fluorescent Alkyne Reporter (e.g., Alexa Fluor 488 DIBO Alkyne, 2 mM stock)

-

50 µL Copper (II) Sulfate (CuSO₄) (e.g., 10 mM stock)

-

10 µL THPTA ligand (e.g., 50 mM stock)

-

Freshly prepared 1 M Sodium Ascorbate solution (add last to initiate the reaction)

-

Note: Final concentrations should be optimized but are typically in the range of 2-40 µM for the reporter dye.

-

-

Labeling Reaction: Remove the PBS from the cells and add the Click Reaction Cocktail. Incubate for 30 minutes at room temperature, protected from light.

-

Washing: Remove the reaction cocktail and wash the cells three times with PBS.

-

Counterstaining and Imaging: If desired, counterstain nuclei with a DNA dye (e.g., DAPI). The cells are now ready for imaging via fluorescence microscopy.

Protocol for Lipidomic Analysis via Mass Spectrometry

This workflow outlines the extraction and preparation of lipids from this compound labeled cells for analysis by LC-MS/MS.

-